

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with SC428 Treatment

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Compound of Interest

Compound Name: SC428

Cat. No.: B15543564

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Introduction

SC428 is a novel small molecule inhibitor that targets the N-terminal domain (NTD) of the androgen receptor (AR).^{[1][2][3][4]} This targeting mechanism allows **SC428** to effectively inhibit both full-length AR (AR-FL) and its constitutively active splice variants, such as AR-V7, which are frequently implicated in the development of resistance to therapies for castration-resistant prostate cancer (CRPC).^[1] **SC428** has been demonstrated to suppress the transcriptional activity of AR and its variants, hinder their translocation to the nucleus, and disrupt the formation of homodimers necessary for their function. Consequently, **SC428** attenuates the binding of AR to chromatin and downregulates the expression of AR-regulated genes.

These application notes provide a detailed protocol for utilizing Chromatin Immunoprecipitation (ChIP) assays to investigate the effect of **SC428** on the chromatin occupancy of the androgen receptor and its splice variants.

Data Presentation

Table 1: In Vitro Efficacy of **SC428**

Cell Line	AR Status	Assay	IC50 (μM)	Reference
293T	AR-V7	PSA-Luc Reporter Assay	0.42	
293T	ARv567es	PSA-Luc Reporter Assay	1.31	
LNCaP	AR-FL (T878A)	Cell Proliferation	1.39	
VCaP	AR-FL, AR-V7, ARv567es	Cell Proliferation	1.01	
22RV1	AR-FL, AR-V7	Cell Proliferation	1.13	
PC3	AR-negative	Cell Proliferation	6.49	

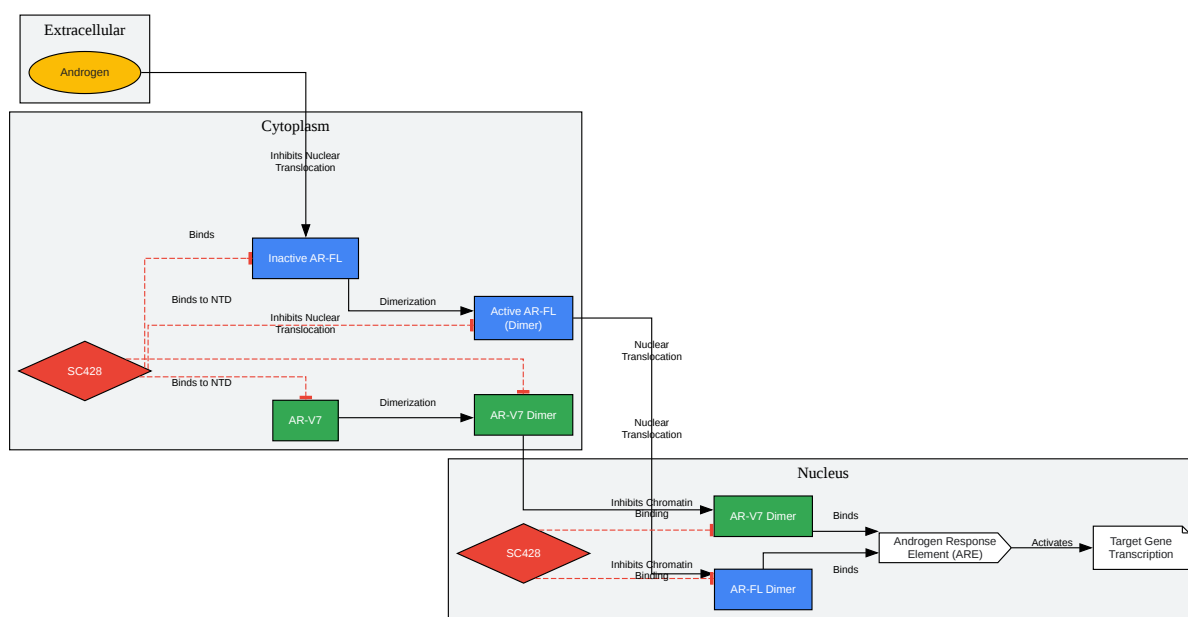
Table 2: In Vivo Efficacy of **SC428** in a 22RV1 Xenograft Model

Dosage and Administration	Outcome	Reference
60 mg/kg, intraperitoneal, once daily for 18 days	Inhibited tumor growth by inducing apoptosis.	
90 mg/kg, intraperitoneal, five times a week for 3 weeks	Reduced tumor growth by 50% and reduced tumor PSA to undetectable levels.	

Signaling Pathway and Mechanism of Action

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA. This binding initiates the transcription of target genes involved in prostate cancer cell growth and survival. In castration-resistant prostate cancer, the emergence of AR splice variants like AR-V7, which lack the ligand-binding domain, leads to constitutive AR signaling and resistance to conventional therapies.

SC428 directly binds to the N-terminal domain of both full-length AR and its splice variants. This interaction disrupts downstream signaling by inhibiting transcriptional activity, preventing nuclear localization, and impeding dimerization.



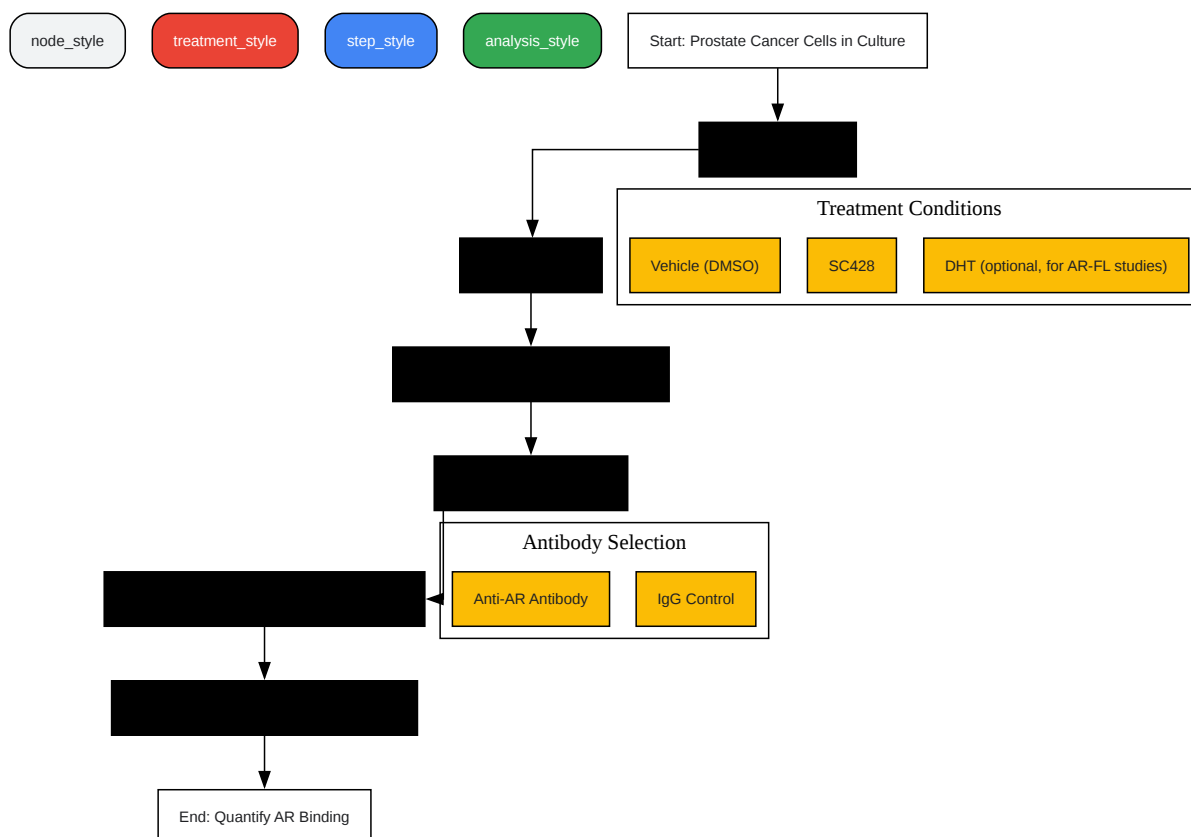
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Caption: **SC428** inhibits AR signaling by targeting the NTD.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay Workflow

The following diagram outlines the major steps in a ChIP experiment designed to assess the effect of **SC428** on AR chromatin binding.



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